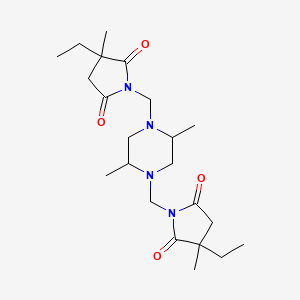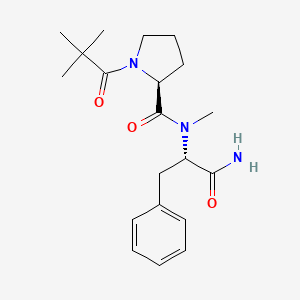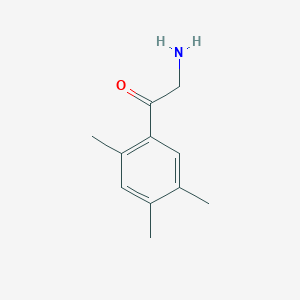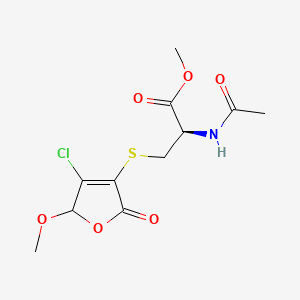
N-Acetyl-S-(4-chloro-2,5-dihydro-5-methoxy-2-oxo-3-furanyl)-L-cysteine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetamido group, a methoxy group, and a chloro-substituted dihydrofuran ring, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydrofuran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and methoxy groups: These groups can be introduced via substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.
Attachment of the acetamido group: This step involves the acylation of an amine precursor with acetic anhydride or a similar acylating agent.
Thioester formation: The final step involves the formation of the thioester linkage, which can be achieved through a reaction between a thiol and an ester precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester and thioester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, thionyl chloride.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular effects.
Medicine: Its unique structure may make it a potential lead compound for drug development, particularly in the areas of antimicrobial or anticancer research.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of (2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor binding: It may interact with cellular receptors, triggering or blocking signal transduction pathways.
DNA/RNA interaction: The compound could intercalate into DNA or RNA, affecting transcription or translation processes.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(2R)-Methyl 2-acetamido-3-((4-chloro-5-methoxy-2-oxo-2,5-dihydrofuran-3-yl)thio)propanoate is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
142762-81-0 |
|---|---|
分子式 |
C11H14ClNO6S |
分子量 |
323.75 g/mol |
IUPAC 名称 |
methyl (2R)-2-acetamido-3-[(3-chloro-2-methoxy-5-oxo-2H-furan-4-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C11H14ClNO6S/c1-5(14)13-6(9(15)17-2)4-20-8-7(12)11(18-3)19-10(8)16/h6,11H,4H2,1-3H3,(H,13,14)/t6-,11?/m0/s1 |
InChI 键 |
VRKJAMVJXRECNQ-OCAOPBLFSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSC1=C(C(OC1=O)OC)Cl)C(=O)OC |
规范 SMILES |
CC(=O)NC(CSC1=C(C(OC1=O)OC)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-](/img/structure/B12904524.png)
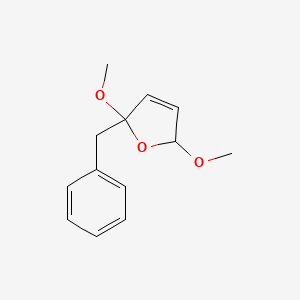
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)


![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)

![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)


